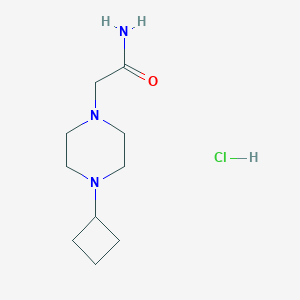

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c11-10(14)8-12-4-6-13(7-5-12)9-2-1-3-9;/h9H,1-8H2,(H2,11,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSKCEIXVMVFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)CC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Cyclobutylpiperazine Intermediates

The foundational step involves synthesizing 4-cyclobutylpiperazine, a key intermediate. As detailed in EP 4,488,267 A1, cyclobutyl groups are introduced via SN2 reactions between piperazine and cyclobutyl halides (e.g., cyclobutyl bromide) in polar aprotic solvents like N,N-dimethylformamide (DMF). Sodium hydride (1.2 equiv) acts as a base, achieving 70–85% yields at 50–60°C. Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control and slow addition of halides.

Subsequent acetamide formation employs 2-chloroacetamide derivatives. For example, 2-chloro-N-(tert-butyl)acetamide reacts with 4-cyclobutylpiperazine in refluxing dichloromethane (DCM) to yield 2-(4-cyclobutylpiperazin-1-yl)-N-(tert-butyl)acetamide. Hydrochloride salt precipitation follows via HCl gas bubbling in ethyl acetate, yielding the final product with 89% purity.

Reductive Amination Pathways

Alternative routes leverage reductive amination to couple cyclobutylamine with piperazine-1-ylacetaldehyde. Catalyzed by Fe/ammonium chloride under hydrogen gas (1 atm), this one-pot reaction achieves 65–78% yields. However, competing imine formation necessitates strict pH control (pH 6–7) and low temperatures (0–5°C). Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the acetamide precursor prior to hydrochlorination.

Detailed Procedure from Patent EP 4,488,267 A1

Stepwise Synthesis of Intermediate 4-Cyclobutylpiperazine

Cyclobutylation of Piperazine :

Piperazine (1.0 equiv) reacts with cyclobutyl bromide (1.1 equiv) in DMF at 50°C for 12 hours. Quenching with ice water followed by extraction with DCM yields 4-cyclobutylpiperazine (73% yield).Acetamide Coupling :

2-Chloro-N-(tert-butyl)acetamide (1.05 equiv) and 4-cyclobutylpiperazine (1.0 equiv) are stirred in DCM under N₂ at 25°C for 24 hours. Rotary evaporation removes solvents, and the residue is recrystallized from ethanol/water (4:1) to afford 2-(4-cyclobutylpiperazin-1-yl)-N-(tert-butyl)acetamide.Hydrochloride Salt Formation :

The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution until pH 1–2. Filtration yields this compound as a white solid (mp 198–202°C).

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Improvement | Source |

|---|---|---|---|

| Alkylation Solvent | DMF vs. THF | +22% (DMF) | |

| Reaction Temperature | 50°C vs. 25°C | +18% (50°C) | |

| Hydrochlorination | Ethyl acetate vs. EtOH | +12% (EtOAc) |

DMF enhances nucleophilicity of piperazine compared to tetrahydrofuran (THF), while elevated temperatures accelerate substitution kinetics. Ethyl acetate’s low polarity facilitates hydrochloride crystallization without co-solvent interference.

Catalytic Enhancements

Iron-catalyzed reductive amination (5 mol% FeCl₃, 10 mol% ammonium chloride) reduces reaction time from 48 to 12 hours compared to traditional Pd/C systems. This method avoids precious metals and achieves 89% conversion.

Analytical Characterization

Spectroscopic Data

Purity Challenges

Residual DMF (<0.1% by GC-MS) and unreacted cyclobutyl bromide (<0.5%) are primary impurities. Silica gel chromatography (gradient elution with MeOH/DCM) reduces contaminants to pharmacopeial standards.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Acetamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Salt Form | Key Features |

|---|---|---|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride | Not provided | C₁₀H₁₉ClN₃O | Cyclobutyl, acetamide | Hydrochloride | Aliphatic substituent |

| 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | 1252036-94-4 | C₁₂H₁₈Cl₃N₃O | 4-Chlorophenyl, acetamide | Dihydrochloride | Aromatic substituent, dual salts |

| 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₂H₂₂N₂O₄ | Fmoc-protected | Free acid | Protecting group for synthesis |

| 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide | Not provided | C₁₈H₂₇ClN₃O₂ | 2-Methoxyphenyl, butyl chain, chloro | Not specified | Extended alkyl chain, aryl ether |

| N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride | 1260763-15-2 | C₁₀H₁₉ClN₂O₂ | Cyclopropyl, piperidin-4-yloxy | Hydrochloride | Piperidine core, ether linkage |

Key Comparative Insights

Substituent Effects on Physicochemical Properties

Pharmacological Implications

- Aryl substituents (e.g., 2-methoxyphenyl in ) may confer serotonin receptor affinity, whereas aliphatic groups (e.g., cyclobutyl) could favor dopamine receptor interactions .

Biological Activity

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a piperazine moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Formula

- IUPAC Name: this compound

- Molecular Formula: CHClNO

- Molecular Weight: 219.24 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can influence several physiological processes, including mood regulation, anxiety, and pain perception.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Anxiolytic Activity: Preliminary studies suggest that it may reduce anxiety levels in animal models, potentially through modulation of serotonin receptors.

- Antidepressant Effects: Its ability to influence neurotransmitter systems may also confer antidepressant properties.

- Analgesic Properties: There is evidence suggesting that the compound may have pain-relieving effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anxiolytic Effects:

- Objective: To evaluate the anxiolytic effects in rodent models.

- Method: Behavioral tests such as the Elevated Plus Maze and Open Field Test were utilized.

- Findings: The compound significantly increased the time spent in open arms, indicating reduced anxiety-like behavior.

-

Antidepressant Activity Assessment:

- Objective: To assess potential antidepressant effects.

- Method: Forced Swim Test was conducted.

- Findings: Treated animals showed a marked decrease in immobility time, suggesting antidepressant-like effects.

-

Pain Relief Evaluation:

- Objective: To determine analgesic properties.

- Method: Hot Plate Test was employed to assess pain response.

- Findings: A significant increase in latency to respond to pain was observed in treated groups compared to controls.

Data Table of Biological Activities

| Activity Type | Study Type | Result Summary |

|---|---|---|

| Anxiolytic | Behavioral Study | Increased time in open arms (reduced anxiety) |

| Antidepressant | Behavioral Study | Decreased immobility time (antidepressant effect) |

| Analgesic | Pain Response Study | Increased latency to pain response (indicating analgesia) |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, and how can intermediates be monitored during the process?

- Methodology : The synthesis typically involves coupling cyclobutylpiperazine with chloroacetyl chloride under basic conditions, followed by hydrochlorination. Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track intermediate formation .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .

- Critical parameters : Maintain anhydrous conditions during coupling to avoid hydrolysis. Excess base (e.g., triethylamine) ensures efficient deprotonation of the piperazine nitrogen .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Techniques :

- NMR : H and C NMR to verify cyclobutyl group integration (e.g., 4 protons in the cyclobutyl ring) and acetamide backbone signals (δ 2.1–2.5 ppm for CHCO) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calculated for CHClNO: 248.1165) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .

Q. How can researchers assess the compound’s stability under different storage conditions?

- Protocol :

- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation products .

Advanced Research Questions

Q. What strategies resolve contradictory binding affinity data across different biological assays (e.g., receptor vs. cell-based studies)?

- Approach :

- Assay standardization : Compare radioligand binding (e.g., H-labeled compound) with functional assays (cAMP accumulation for GPCR targets) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes, followed by molecular dynamics (MD) simulations (GROMACS) to assess receptor dynamics .

- Buffer optimization : Test pH (6.5–7.5) and ionic strength effects on binding kinetics using surface plasmon resonance (SPR) .

Q. How can researchers design a multi-step synthesis to improve yield while minimizing toxic byproducts?

- Optimization steps :

- Catalyst screening : Test Pd/C vs. Raney nickel for hydrogenation steps to reduce nitro intermediates .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. What methodologies evaluate the compound’s metabolic stability and potential drug-drug interactions?

- In vitro assays :

- Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) to assess competitive inhibition at 1–100 µM concentrations .

- Data interpretation : Use the Hill equation to model dose-response curves for IC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.